Product packaging for (1-Bromoethyl)cyclopentane(Cat. No.:CAS No. 931-02-2)

(1-Bromoethyl)cyclopentane

Cat. No.: B2888785
CAS No.: 931-02-2
M. Wt: 177.085
InChI Key: AVDASXICTKXEII-UHFFFAOYSA-N
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Description

(1-Bromoethyl)cyclopentane is a useful research compound. Its molecular formula is C7H13Br and its molecular weight is 177.085. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13Br B2888785 (1-Bromoethyl)cyclopentane CAS No. 931-02-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromoethylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6(8)7-4-2-3-5-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDASXICTKXEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-02-2
Record name (1-bromoethyl)cyclopentane
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Strong Base/strong Nucleophile Conditions:when Treated with a Reagent That is Both a Strong Base and a Strong Nucleophile, Such As Sodium Ethoxide Naoet in Ethanol, 1 Bromoethyl Cyclopentane Will Undergo a Mixture of Sn2 and E2 Reactions.pearson.commasterorganicchemistry.com

E2 Pathway: The ethoxide ion acts as a base, abstracting a proton to yield primarily the more stable Zaitsev product, ethylidenecyclopentane.

SN2 Pathway: The ethoxide ion acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in a single concerted step to yield (1-ethoxyethyl)cyclopentane. vaia.com

Process Safety and Hazard Management:

Handling of Bromine and HBr: Bromine is a highly corrosive and toxic substance, requiring specialized handling procedures and equipment. acs.org Hydrogen bromide is also corrosive. The in situ generation of HBr from sodium bromide and sulfuric acid can mitigate the need to handle large quantities of gaseous HBr.

Exothermic Reactions: Bromination reactions are often exothermic and require efficient heat management to prevent thermal runaways. novartis.comresearchgate.net The use of continuous flow reactors can offer significant advantages in controlling reaction temperature and improving safety compared to traditional batch processes. acs.orgresearchgate.net

Use of Radical Initiators: For free-radical bromination, if chemical initiators are used instead of UV light, their thermal stability and potential for hazardous decomposition must be carefully evaluated. acs.org

Weak Base/weak Nucleophile Conditions Solvolysis :when 1 Bromoethyl Cyclopentane is Heated in a Polar Protic Solvent That is a Weak Nucleophile and Weak Base, Such As Water or Methanol, It Undergoes Competing Sn1 and E1 Reactions.libretexts.orgbenchchem.comchemistrysteps.comboth Pathways Proceed Through a Common Secondary Carbocation Intermediate Formed Upon the Departure of the Bromide Leaving Group.benchchem.compearson.com

Carbocation Rearrangements in (1-Bromoethyl)cyclopentane Reactions

Under SN1/E1 conditions, the initially formed carbocation is susceptible to rearrangement to form a more stable intermediate. libretexts.orglibretexts.org This phenomenon leads to a mixture of products derived from both the initial and the rearranged carbocations.

Hydride and Alkyl Shifts

When this compound undergoes solvolysis, the departure of the bromide ion generates a secondary carbocation. youtube.com This secondary carbocation can rearrange via a 1,2-hydride shift . libretexts.orgpsiberg.commasterorganicchemistry.com In this process, a hydrogen atom from the adjacent tertiary carbon of the cyclopentane (B165970) ring migrates with its pair of bonding electrons to the secondary carbocation center. libretexts.org

This rearrangement results in the formation of a more stable tertiary carbocation, with the positive charge located on the cyclopentane ring itself. youtube.commasterorganicchemistry.com Both the initial secondary carbocation and the more stable tertiary carbocation can then be attacked by the solvent (nucleophile) or undergo deprotonation (elimination) to form a variety of products. For instance, heating in water leads to three different alcohols and three different alkenes, arising from reactions at the unrearranged secondary carbocation and the rearranged tertiary carbocation.

Ring Expansion and Contraction Phenomena

Ring Expansion: The tertiary carbocation formed after the initial 1,2-hydride shift is located on a carbon atom adjacent to other ring carbons. This structure has the potential to undergo a subsequent rearrangement involving an alkyl shift , which in this case would manifest as a ring expansion. masterorganicchemistry.comlibretexts.org A C-C bond within the cyclopentane ring can migrate, transforming the five-membered ring into a more stable six-membered cyclohexane (B81311) ring. chemistrytalk.orgquora.comlibretexts.org This process relieves some of the ring strain inherent in cyclopentane systems. The resulting species would be a secondary carbocation on a cyclohexane ring, which could then react further.

Ring Contraction: Ring contraction is not a common or favored rearrangement pathway for cyclopentane systems under these conditions. Such processes are typically driven by the formation of a highly stabilized species, which is not the case here.

Radical Reaction Mechanisms Involving this compound

While ionic mechanisms dominate many reactions of this compound, it can also be involved in or formed through radical reactions. The most relevant radical process is the free-radical bromination of the parent alkane, ethylcyclopentane, using reagents like N-Bromosuccinimide (NBS) in the presence of light or a radical initiator like AIBN (azobisisobutyronitrile). chegg.comchegg.com

The mechanism proceeds through a standard radical chain reaction:

Initiation: The initiator (e.g., light or AIBN) causes the homolytic cleavage of the Br-Br bond in Br₂ (or the N-Br bond in NBS) to generate bromine radicals (Br•). chegg.comaskfilo.com

Propagation: A bromine radical abstracts a hydrogen atom from ethylcyclopentane. This abstraction preferentially occurs at the position that forms the most stable radical. The order of radical stability is tertiary > secondary > primary. Therefore, hydrogen abstraction will most likely occur at the tertiary carbon of the cyclopentane ring or the secondary carbon of the ethyl group. The resulting alkyl radical then reacts with another molecule of Br₂ (or NBS) to form the alkyl bromide product and a new bromine radical, which continues the chain. pearson.com

Termination: The reaction is terminated when two radicals combine.

This process would yield a mixture of brominated products, including this compound and 1-bromo-1-ethylcyclopentane. chegg.com

Computational Studies on this compound Reactivity

While specific computational studies on this compound are not widely published, its reactivity can be modeled using established theoretical methods like Density Functional Theory (DFT). nih.govmdpi.com Such studies are invaluable for elucidating the complex interplay between competing reaction pathways. researchgate.net

Computational approaches could provide detailed insights into:

Transition State Analysis: Calculating the geometries and energies of transition states for the SN2 and E2 pathways. This would help quantify the steric hindrance effects of bulky bases like potassium tert-butoxide and explain the preference for the Hofmann product. masterorganicchemistry.com

Carbocation Stability and Rearrangement Barriers: Modeling the energies of the initial secondary carbocation, the rearranged tertiary carbocation, and the transition state for the 1,2-hydride shift. libretexts.org This would confirm the thermodynamic driving force for the rearrangement. Further calculations could explore the energy barrier for the subsequent ring expansion to a cyclohexyl system.

Reaction Dynamics: Direct dynamics simulations could trace the atomic-level mechanisms of the reactions, providing a more complete picture of the competing pathways. researchgate.net

DFT studies on similar haloalkane systems have successfully rationalized reaction selectivity and mechanisms, including the competition between substitution, elimination, and radical pathways. nih.govmdpi.comacs.org

Chiral Centers and Stereoisomerism in this compound

This compound possesses two stereogenic centers: the carbon atom on the cyclopentane ring bonded to the ethyl group, and the carbon atom in the ethyl group bonded to the bromine atom. youtube.com The presence of 'n' stereogenic centers in a molecule can result in a maximum of 2^n stereoisomers. utexas.edu Therefore, this compound can exist as up to four distinct stereoisomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. ntu.edu.sg For this compound, with its two chiral centers, two pairs of enantiomers are possible. Using the Cahn-Ingold-Prelog priority rules, these stereoisomers can be designated as (R) or (S) at each chiral center. libretexts.orgqmul.ac.uk The resulting enantiomeric pairs are ((1R)-1-((R)-1-bromoethyl)cyclopentane and (1S)-1-((S)-1-bromoethyl)cyclopentane) and ((1R)-1-((S)-1-bromoethyl)cyclopentane and (1S)-1-((R)-1-bromoethyl)cyclopentane).

Diastereomers are stereoisomers that are not mirror images of each other. utexas.eduntu.edu.sg They arise when a compound has two or more stereocenters, and at least one, but not all, of the stereocenters are different between the isomers. masterorganicchemistry.com In reactions involving this compound, such as substitution or elimination, the formation of new stereocenters or the alteration of existing ones can lead to diastereomeric products. For example, the reaction of a single enantiomer of this compound with water can produce a mixture of diastereomeric alcohols and alkenes. chegg.com Diastereomers have different physical properties, such as boiling points and solubilities, which allows them to be separated by techniques like distillation or recrystallization. utexas.edu

Diastereoselective Control in Reactions of this compound

Controlling the diastereoselectivity of reactions is a key challenge in organic synthesis. In reactions of this compound, the existing stereocenters can influence the stereochemical outcome of a newly forming one. This is often due to steric hindrance, where the bulky cyclopentyl group or the bromine atom directs an incoming reagent to attack from the less hindered face of the molecule.

For instance, in an E1 elimination reaction, where the bromine leaves to form a carbocation intermediate, the subsequent removal of a proton can lead to a mixture of cis and trans alkenes, which are diastereomers. libretexts.org Generally, the more stable trans isomer is the major product. libretexts.org In S_N2 reactions, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the stereocenter. masterorganicchemistry.com The stereochemistry at the adjacent cyclopentyl ring can influence the rate and regioselectivity of such reactions.

Enantioselective Synthesis Strategies Involving this compound Precursors

The synthesis of a single enantiomer of a chiral compound often requires enantioselective methods. These strategies employ chiral agents to create the desired stereochemistry in the target molecule or its precursors.

A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct a reaction stereoselectively. After the desired stereochemical transformation is complete, the auxiliary is removed. While the use of chiral auxiliaries remains crucial for its reliability and predictability, its application in modern extensions is also being explored. researchgate.net For the synthesis of an enantiomerically enriched precursor to this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a cyclopentane-based starting material. researchgate.net This auxiliary would then direct a subsequent alkylation or other bond-forming reaction to create a new stereocenter with a high degree of stereocontrol. researchgate.netnih.gov

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. This field has provided powerful tools for constructing stereocenters with high enantioselectivity. nih.govexlibrisgroup.com For instance, the synthesis of a polysubstituted cyclopentane precursor could be achieved through an organocatalytic domino Michael-Henry reaction, capable of creating four stereogenic carbons with excellent diastereoselectivity and enantioselectivity. acs.orgresearchgate.net Similarly, N-heterocyclic carbene (NHC)-catalyzed domino reactions can be employed to synthesize tetrasubstituted cyclopentanes with multiple contiguous stereocenters in a highly stereoselective manner. nih.govresearchgate.netrsc.org These organocatalytic methods offer efficient routes to chiral cyclopentane building blocks that can then be converted into specific stereoisomers of this compound.

Influence of Cyclopentane Ring Conformation on Stereochemical Outcomes

The stereochemical course of chemical transformations involving this compound is intricately linked to the conformational behavior of the five-membered cyclopentane ring. Unlike the more rigid cyclohexane ring, which predominantly exists in a stable chair conformation, cyclopentane is a highly flexible and dynamic system. It adopts non-planar, puckered conformations to alleviate the torsional strain that would be present in a planar structure. libretexts.orgmasterorganicchemistry.com This inherent conformational flexibility, characterized by the processes of puckering and pseudorotation, plays a crucial role in determining the stereochemical outcome of reactions at the chiral center of this compound.

The cyclopentane ring primarily exists in two key puckered conformations: the envelope (C_s symmetry) and the half-chair or twist (C_2 symmetry) . In the envelope conformation, four carbon atoms are coplanar, with the fifth carbon atom puckered out of the plane. In the half-chair conformation, three carbons are coplanar, while the other two are displaced on opposite sides of the plane. These conformers are of similar energy and rapidly interconvert via a low-energy process known as pseudorotation, where the "pucker" effectively rotates around the ring. masterorganicchemistry.comlibretexts.org For substituted cyclopentanes, the substituents can influence the energy of these conformers, leading to a preference for conformations that minimize steric interactions.

Transformations of this compound, particularly nucleophilic substitution (S_N1) and elimination (E1) reactions, typically proceed through the formation of a carbocation intermediate. The departure of the bromide leaving group from this compound generates a secondary carbocation, the 1-cyclopentylethyl cation . This intermediate possesses a trigonal planar geometry around the positively charged carbon. libretexts.orglibretexts.orgnumberanalytics.com

The stereochemical outcome of the reaction is then determined by the trajectory of the nucleophile's attack on this planar carbocation. The facial selectivity of this attack is influenced by the conformation of the cyclopentane ring at the moment of reaction. The puckered nature of the ring means that the two faces of the carbocation are not sterically equivalent. The cyclopentane ring itself acts as a significant steric impediment on one side of the planar carbocation.

The various envelope and twist conformations that the 1-cyclopentylethyl cation can adopt will present different steric environments. For instance, in an envelope conformation, the "flap" carbon and its associated substituents can sterically hinder one face of the carbocation more than the other. A nucleophile will preferentially attack from the less hindered face, potentially leading to a mixture of diastereomeric products if other stereocenters are present or to a non-racemic mixture of enantiomers.

The table below illustrates the conceptual influence of two different envelope conformations on the accessibility of the carbocation's p-orbital to an incoming nucleophile.

Table 1: Influence of Envelope Conformation on Nucleophilic Attack

Conformation of 1-Cyclopentylethyl CationSterically Hindered FaceFavored Attack TrajectoryPotential Stereochemical Outcome
Envelope (C1 is the 'flap')Face adjacent to the puckered C1 atomAttack from the face opposite to C1Predominance of one stereoisomer
Envelope (C3 is the 'flap')Face adjacent to the puckered C3 atomAttack from the face opposite to C3Predominance of the other stereoisomer

This table is illustrative and based on general stereochemical principles. The actual product distribution depends on the relative energies of the conformers and the transition states for nucleophilic attack.

Because pseudorotation is rapid at room temperature, the observed stereochemical outcome is an average of the outcomes from all possible conformations, weighted by their relative populations and reactivities. If one conformation is significantly more stable or reactive than others, it will dominate the stereochemical course of the reaction. However, due to the low energy barriers of interconversion, reactions of simple substituted cyclopentanes often result in a mixture of stereoisomers. mdpi.comresearchgate.net For example, the solvolysis of this compound in a protic solvent like water or methanol (B129727) leads to the formation of multiple alcohol and alkene products, which arises from the non-selective nature of the reaction on the flexible carbocation intermediate. thieme-connect.deresearchgate.net

Equipment and Materials of Construction:

Nucleophilic Substitution Pathways of (1-Bromoethyl)cyclopentane

This compound's classification as a secondary bromoalkane makes it a versatile substrate for studying nucleophilic substitution reactions. The carbon atom bonded to the bromine is attached to two other carbon atoms (one in the ethyl group and one in the cyclopentane (B165970) ring), placing it in a position where neither the SN1 nor the SN2 pathway is prohibitively slow. The dominant mechanism is therefore highly sensitive to the choice of nucleophile, solvent, and temperature. quizlet.combartleby.comchegg.com

Unimolecular Nucleophilic Substitution (SN1) Mechanisms

The SN1 pathway is favored under conditions involving weak nucleophiles and polar protic solvents, such as water or alcohols. pearson.com For this compound, heating the compound in such solvents promotes solvolysis via an SN1 mechanism. bartleby.com This multi-step process is characterized by the formation of a carbocation intermediate. libretexts.org

Carbocation Formation and Stability in SN1 Reactions

The rate-determining step of an SN1 reaction is the spontaneous, unimolecular dissociation of the leaving group (bromide ion, Br⁻) to form a carbocation. libretexts.orgmasterorganicchemistry.com In the case of this compound, this initial step generates a secondary carbocation.

Initial Carbocation Formation: this compound → Cyclopentylethyl Carbocation (secondary) + Br⁻

Carbocation stability is a critical factor governing the rate of SN1 reactions. libretexts.org The stability generally follows the order: tertiary > secondary > primary. This is primarily due to hyperconjugation, an effect where adjacent sigma bonds donate electron density to the empty p-orbital of the carbocation, thus stabilizing the positive charge. libretexts.orgochemtutor.com

A key feature of SN1 reactions involving substrates like this compound is the potential for carbocation rearrangement. The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift. bartleby.comaceorganicchem.com An adjacent hydrogen atom, along with its pair of bonding electrons, migrates to the positively charged carbon. This process is energetically favorable because it leads to a more stable intermediate. aceorganicchem.combrainly.com

Carbocation Rearrangement: Cyclopentylethyl Carbocation (secondary) → 1,2-Hydride Shift → 1-Ethylcyclopentyl Carbocation (tertiary)

The geometry of the carbocation is trigonal planar, which allows the nucleophile to attack from either face of the molecule in the subsequent step. libretexts.orgaceorganicchem.com

Product Distribution in SN1 Solvolysis

The formation of multiple carbocation intermediates leads to a mixture of products. When this compound is heated in water, it undergoes solvolysis to yield a total of six products: three alcohols and three alkenes. bartleby.com The alcohol products arise from the nucleophilic attack of water on the carbocations, while the alkenes are formed through a competing elimination (E1) pathway. bartleby.com

The nucleophile (water) can attack both the initial secondary carbocation and the rearranged, more stable tertiary carbocation. This results in the formation of different constitutional isomers for the final alcohol product. bartleby.com

Attack on Secondary Carbocation: Leads to the formation of 1-cyclopentylethanol.

Attack on Tertiary Carbocation: Leads to the formation of 1-ethylcyclopentanol.

The planar nature of the carbocation intermediates means that if the starting material were chiral, attack from either side would lead to a racemic or near-racemic mixture of stereoisomers for each alcohol. libretexts.orgmasterorganicchemistry.com The competing E1 elimination reactions from these carbocations account for the formation of the three corresponding alkene products. bartleby.com

Bimolecular Nucleophilic Substitution (SN2) Mechanisms

The SN2 pathway is favored by strong, typically anionic, nucleophiles and polar aprotic solvents. msu.edulibretexts.org For this compound, reactions with strong nucleophiles like ethoxide or methylamine tend to proceed via an SN2 mechanism. chegg.comvaia.com This reaction occurs in a single, concerted step. libretexts.org

Stereoelectronic Requirements for SN2 Reactions

The SN2 mechanism has strict stereoelectronic requirements. The reaction involves a "backside attack," where the nucleophile approaches the electrophilic carbon from the side directly opposite the leaving group. msu.edulibretexts.org This trajectory allows for the optimal overlap between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, which is the antibonding σ* orbital of the carbon-bromine bond. libretexts.org

This backside attack leads to a specific stereochemical outcome known as Walden inversion, where the configuration of the chiral center is inverted, much like an umbrella flipping inside out in the wind. libretexts.org The transition state features a pentacoordinate carbon atom where the nucleophile and the leaving group are positioned 180° apart. libretexts.org

Influence of Steric Hindrance on SN2 Reactivity

Steric hindrance is one of the most significant factors influencing the rate of SN2 reactions. libretexts.orglibretexts.org The crowded, pentacoordinate transition state is highly sensitive to the size of the groups attached to the electrophilic carbon. libretexts.org As the substitution on the carbon increases, the rate of the SN2 reaction decreases dramatically. msu.edu

The general order of reactivity for alkyl halides in SN2 reactions is: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) libretexts.org

This compound is a secondary (2°) halide. Its reactivity in SN2 reactions is significantly lower than that of a comparable primary halide, such as (bromomethyl)cyclopentane. quizlet.comchegg.com The presence of both the cyclopentyl ring and a methyl group on the electrophilic carbon creates considerable steric bulk, which hinders the backside approach of the nucleophile and raises the energy of the transition state, thereby slowing the reaction rate. quizlet.combrainly.com

Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound
CharacteristicSN1 MechanismSN2 Mechanism
KineticsFirst-order (Rate = k[Substrate]) masterorganicchemistry.comSecond-order (Rate = k[Substrate][Nucleophile]) quizlet.com
MechanismTwo or more steps, involves carbocation intermediate bartleby.comlibretexts.orgSingle, concerted step libretexts.org
Favored SubstrateTertiary > Secondary libretexts.orgMethyl > Primary > Secondary libretexts.org
NucleophileWeak nucleophiles (e.g., H₂O, ROH) pearson.comStrong nucleophiles (e.g., RO⁻, N₃⁻, RNH₂) chegg.comvaia.com
StereochemistryRacemization (mixture of inversion and retention) libretexts.orgComplete inversion of configuration (Walden Inversion) libretexts.org
RearrangementsCommon (e.g., 1,2-hydride shift) bartleby.comNot possible vaia.com
Example Product(s)1-Cyclopentylethanol, 1-Ethylcyclopentanol, alkenes bartleby.com(1-Ethoxyethyl)cyclopentane (with ethoxide) vaia.com

Mechanistic Competition Between SN1 and SN2 Pathways

As a secondary alkyl halide, this compound is susceptible to both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. libretexts.org The predominant pathway is determined by a careful balance of steric, electronic, and environmental factors.

The SN1 reaction proceeds through a two-step mechanism initiated by the spontaneous dissociation of the leaving group (bromide ion) to form a secondary carbocation intermediate. masterorganicchemistry.com This step is the slow, rate-determining step. masterorganicchemistry.comiitk.ac.in The planar carbocation is then rapidly attacked by a nucleophile from either face, potentially leading to a mixture of stereoisomers. SN1 reactions are favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents (e.g., water, alcohols) and the use of weak nucleophiles. masterorganicchemistry.comiitk.ac.in

The SN2 reaction , in contrast, is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comchegg.com This mechanism involves a backside attack, leading to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is sensitive to steric hindrance; since (1-bromeothyl)cyclopentane is a secondary halide, it is more sterically hindered than a primary halide but less so than a tertiary one. libretexts.org SN2 pathways are favored by strong, unhindered nucleophiles and polar aprotic solvents. iitk.ac.in

The competition between these two pathways is a classic example of mechanistic interplay in organic chemistry. For this compound, strong nucleophiles will favor the SN2 pathway, while weak nucleophiles and polar protic solvents that can stabilize the carbocation will promote the SN1 pathway. libretexts.org It is important to note that substitution and elimination reactions are often in competition. libretexts.org

Table 1: Factors Influencing SN1 vs. SN2 Competition for this compound

FactorFavors SN1 PathwayFavors SN2 Pathway
Substrate Secondary (can proceed, carbocation is moderately stable)Secondary (can proceed, but slower than primary)
Nucleophile Weak nucleophiles (e.g., H₂O, ROH)Strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻)
Solvent Polar protic (e.g., ethanol, methanol (B129727), water)Polar aprotic (e.g., acetone, DMSO, DMF)
Leaving Group Good leaving group (Br⁻ is a good leaving group)Good leaving group (Br⁻ is a good leaving group)
Kinetics Rate = k[Alkyl Halide] (Unimolecular) iitk.ac.inRate = k[Alkyl Halide][Nucleophile] (Bimolecular)

Elimination Reaction Pathways of this compound

In the presence of a base, this compound can undergo elimination reactions to form alkenes. Similar to substitution reactions, eliminations can proceed through unimolecular (E1) or bimolecular (E2) mechanisms. These pathways are often in direct competition with SN1 and SN2 reactions, respectively. libretexts.org

Unimolecular Elimination (E1) Mechanisms

The E1 mechanism is a two-step process that shares its first step with the SN1 reaction: the formation of a carbocation intermediate. iitk.ac.inlibretexts.org This initial ionization is the rate-determining step. libretexts.org

Step 1 (Ionization): The carbon-bromine bond breaks heterolytically to form a secondary carbocation and a bromide ion. chegg.comvaia.com

Step 2 (Deprotonation): A weak base (which can be the solvent or the leaving group) removes a proton from a carbon atom adjacent (beta) to the positively charged carbon. libretexts.org The electrons from the C-H bond then form a new pi bond, resulting in an alkene.

E1 reactions are regioselective and typically follow Zaitsev's rule. iitk.ac.inlibretexts.org They are favored by the same conditions as SN1 reactions: polar protic solvents, weak bases, and heat. iitk.ac.inmasterorganicchemistry.com Consequently, E1 and SN1 reactions are almost always in competition, and a mixture of substitution and elimination products is common. iitk.ac.inlibretexts.org The hydrolysis of this compound, for example, can yield a variety of alcohol (SN1) and alkene (E1) products. chegg.com

Bimolecular Elimination (E2) Mechanisms

The E2 mechanism is a concerted, one-step reaction in which a strong base removes a beta-proton, the C-H bond electrons form a pi bond, and the leaving group departs simultaneously. libretexts.orgmasterorganicchemistry.com The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base, hence the term "bimolecular". libretexts.orgmasterorganicchemistry.com

This pathway is favored by:

Strong, non-nucleophilic bases: Sterically hindered bases like potassium tert-butoxide are often used to promote E2 elimination over SN2 substitution. pearson.com

Secondary and tertiary substrates: More substituted alkyl halides react faster in E2 reactions. iitk.ac.in

Polar aprotic solvents. iitk.ac.in

High temperature: Heat generally favors elimination over substitution. masterorganicchemistry.com

A critical feature of the E2 mechanism is its stereochemical requirement. The reaction proceeds most efficiently when the beta-hydrogen and the leaving group are in an anti-periplanar conformation. ucalgary.camasterorganicchemistry.com This means they are in the same plane but on opposite sides of the C-C bond, with a dihedral angle of 180°. ucalgary.cayoutube.com

This specific geometric arrangement allows for the optimal overlap of the developing p-orbitals to form the new pi bond as the C-H and C-Br sigma bonds are breaking. ucalgary.ca For a molecule like this compound, this requires the molecule to adopt a conformation where the hydrogen to be removed and the bromine atom are oriented in this anti-fashion. In cyclic systems, this often translates to a requirement that the two groups be in a trans-diaxial arrangement for the reaction to occur, a factor that can significantly influence which product is formed. ucalgary.camasterorganicchemistry.commsu.edu

Regioselectivity in Alkene Formation

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the reaction is said to be regioselective. In the case of this compound, dehydrohalogenation can lead to two different alkene products: 1-ethylidenecyclopentane and 1-vinylcyclopentane.

The regiochemical outcome of many elimination reactions can be predicted by Zaitsev's rule (also spelled Saytzeff's rule). wikipedia.orgscienceinfo.com This empirical rule states that when multiple elimination products are possible, the major product will be the more substituted (and therefore more thermodynamically stable) alkene. libretexts.orgmasterorganicchemistry.comwikipedia.org The stability of alkenes increases with the number of alkyl groups attached to the double-bonded carbons.

For the elimination of HBr from this compound:

Path A (Zaitsev): Removal of a proton from the internal carbon of the ethyl group leads to the formation of 1-ethylidenecyclopentane . This is a trisubstituted alkene.

Path B (Hofmann): Removal of a proton from the cyclopentyl ring (at the carbon adjacent to the C-Br bond) leads to the formation of 1-vinylcyclopentane . This is a disubstituted alkene.

According to Zaitsev's rule, the major product under typical E1 and E2 (with an unhindered base) conditions will be 1-ethylidenecyclopentane , as it is the more highly substituted and more stable alkene. libretexts.orgscienceinfo.com The use of a sterically hindered base can sometimes lead to the preferential formation of the less substituted "Hofmann" product. wikipedia.org

Hofmann's Rule for Less Substituted Alkenes

In the context of elimination reactions (E2 mechanism), the regioselectivity is dictated by the steric bulk of the base employed. While small bases typically favor the formation of the more substituted, thermodynamically stable alkene (Zaitsev's rule), sterically hindered bases favor the formation of the less substituted alkene, a principle known as Hofmann's rule. quimicaorganica.orgmasterorganicchemistry.com

For this compound, there are two types of β-hydrogens that can be abstracted: the hydrogens on the methyl group and the hydrogen on the cyclopentane ring at the C1 position.

Abstraction of a methyl hydrogen leads to the formation of vinylcyclopentane (the "Hofmann product").

Abstraction of the ring hydrogen leads to the formation of ethylidenecyclopentane (the "Zaitsev product").

When a bulky base, such as potassium tert-butoxide (KOtBu), is used, it encounters significant steric hindrance when attempting to abstract the more sterically hindered hydrogen from the cyclopentane ring. masterorganicchemistry.comyoutube.com Consequently, the base preferentially abstracts a proton from the less hindered and more accessible terminal methyl group. quimicaorganica.orgmasterorganicchemistry.com This results in the major product being the less substituted alkene, vinylcyclopentane, in accordance with Hofmann's rule. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Regioselectivity in the E2 Elimination of this compound

BaseMajor ProductMinor ProductGoverning Rule
Sodium Ethoxide (NaOEt)EthylidenecyclopentaneVinylcyclopentaneZaitsev
Potassium tert-Butoxide (KOtBu)VinylcyclopentaneEthylidenecyclopentaneHofmann

Mechanistic Competition Between Elimination and Substitution

As a secondary alkyl halide, this compound can undergo all four major mechanistic pathways: SN1, SN2, E1, and E2. The predominant pathway is determined by the reaction conditions, particularly the strength and concentration of the base/nucleophile and the temperature. libretexts.orglibretexts.orgchemistry.coach

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies of 1 Bromoethyl Cyclopentane

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (1-Bromoethyl)cyclopentane, with the chemical formula C₇H₁₃Br, NMR is indispensable for confirming the connectivity of the ethyl group to the cyclopentane (B165970) ring and the position of the bromine atom. uni.lunih.gov

One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of this compound.

The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. The protons on the cyclopentane ring typically appear as a complex multiplet in the range of δ 1.5–2.5 ppm. The methine proton (CH-Br) of the bromoethyl group is expected to show a signal further downfield due to the deshielding effect of the adjacent bromine atom. The methyl protons (CH₃) of the ethyl group will appear as a doublet, coupled to the methine proton.

The ¹³C NMR spectrum provides information on the different carbon atoms present. The carbon atom bonded to the bromine (C-Br) will be significantly shifted downfield. The carbons of the cyclopentane ring will have characteristic chemical shifts, and the methyl carbon will appear at a higher field.

¹H NMR Chemical Shift Assignments (Predicted) ¹³C NMR Chemical Shift Assignments (Predicted)
Proton Chemical Shift (δ, ppm)
Cyclopentane Protons~1.5 - 2.5
CH-Br> 3.4
CH₃~1.0 - 1.5

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the connectivity between atoms, which is especially useful for complex spin systems like that of the cyclopentane ring. ucl.ac.uk

A COSY (Correlation Spectroscopy) experiment identifies proton-proton (¹H-¹H) spin-spin couplings. youtube.com For this compound, a COSY spectrum would show cross-peaks between the methine proton of the bromoethyl group and the protons on the adjacent methyl group. It would also reveal the intricate coupling network among the protons on the cyclopentane ring, helping to trace the connectivity within the ring.

The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates directly bonded carbon and proton atoms. libretexts.org This is a highly sensitive technique that would show a cross-peak for each C-H bond in this compound. libretexts.org For instance, the signal of the methine proton (CH-Br) in the ¹H spectrum would correlate with the signal of the carbon it is attached to in the ¹³C spectrum. This is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. libretexts.orgwhiterose.ac.uk

Two-Dimensional NMR Techniques for Connectivity and Proximity

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and structural details of this compound. The process involves ionizing the molecule and analyzing the mass-to-charge (m/z) ratio of the resulting ions and their fragments.

GC-MS is a powerful hybrid technique that separates chemical mixtures and identifies the components. thermofisher.com In the synthesis of this compound, GC-MS can isolate the product from reactants, byproducts, and solvents. The gas chromatograph separates compounds based on their volatility, and as each one elutes, it enters the mass spectrometer for analysis. plantarchives.orgcore.ac.uk

The mass spectrum of this compound is notable for its molecular ion peak. Due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 ratio, the molecular ion appears as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. docbrown.infodocbrown.info This isotopic pattern is a definitive marker for a compound containing a single bromine atom. physicsandmathstutor.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a molecule's elemental formula. uzh.ch For this compound (C₇H₁₃Br), HRMS can distinguish its precise molecular formula from other potential compounds with the same nominal mass. nih.gov The experimentally determined mass is compared against the theoretically calculated mass to confirm the elemental composition.

Table 1: Theoretical and Experimental Mass Data for this compound

Property Value Source
Molecular Formula C₇H₁₃Br nih.gov
Molecular Weight 177.08 g/mol nih.gov

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis to probe the structure of ions. wikipedia.orgnih.gov In a typical experiment, the molecular ion of this compound is selected and then fragmented by collision-induced dissociation. wikipedia.org The resulting fragment ions are analyzed to build a picture of the molecule's structure.

The fragmentation of bromoalkanes is a well-understood process. libretexts.org A primary fragmentation pathway for this compound is the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule, to form a [C₇H₁₃]⁺ carbocation. docbrown.info The presence of fragment ions containing bromine will also exhibit the characteristic 1:1 isotopic pattern. docbrown.info Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms. physicsandmathstutor.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule's bonds, with different functional groups absorbing at characteristic frequencies. uzh.ch This technique is used to identify the functional groups present in this compound. The spectrum for a saturated alkyl halide is expected to show absorptions corresponding to C-H and C-Br bonds. libretexts.org The absence of peaks for functional groups like hydroxyl (O-H), carbonyl (C=O), or carbon-carbon double bonds (C=C) confirms the structure. docbrown.info

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Bond Type Functional Group Expected Absorption Range (cm⁻¹) Intensity
C-H stretch Alkane 2850–3000 Medium to Strong
C-H bend Alkane 1350–1480 Medium

Data sourced from references libretexts.orgorgchemboulder.comorgchemboulder.comuc.eduspectroscopyonline.com

Integration of Spectroscopic Data with Computational Methods for Structure Verification

Computational chemistry, particularly methods like Density Functional Theory (DFT), serves as a powerful tool to complement experimental spectroscopic data. scribd.comacs.orgtu-braunschweig.de These methods can predict spectroscopic properties for a proposed structure, which are then compared with the experimental results for verification. dntb.gov.uaresearchgate.net

For this compound, computational models can:

Predict IR spectra: Calculated vibrational frequencies can be matched with experimental IR bands to aid in assignment. acs.org

Simulate mass spectrometry fragmentation: The energies of various fragmentation pathways can be calculated to support the mechanisms observed in MS/MS experiments. scribd.com

Determine conformational preferences: Calculations can identify the most stable three-dimensional shapes of the molecule, which influences its reactivity and spectroscopic properties. dntb.gov.ua

This integrated approach, combining the strengths of multiple spectroscopic techniques with theoretical calculations, provides a robust and reliable method for the complete structural elucidation of this compound.

Synthetic Utility and Applications in Organic Synthesis of 1 Bromoethyl Cyclopentane

(1-Bromoethyl)cyclopentane as a Versatile Intermediate and Building Block

This compound, with the molecular formula C₇H₁₃Br, is principally recognized for its function as a multifaceted intermediate in organic synthesis. The reactivity of the compound is dominated by the carbon-bromine bond. The bromine atom is an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for the strategic introduction of the "1-cyclopentylethyl" moiety into a wide range of organic molecules.

Under specific conditions, such as heating in an aqueous medium, the compound can undergo solvolysis via an SN1-type mechanism. This process involves the formation of a secondary carbocation intermediate, which can be prone to rearrangement, leading to a mixture of alcohol and alkene products. While this can complicate outcomes, it also opens pathways to multiple structural motifs from a single precursor. The compound's utility extends to the synthesis of bioactive molecules and fine chemicals, where the cyclopentane (B165970) unit is a desired structural feature.

Role in the Synthesis of Substituted Cyclopentane Systems

A primary application of this compound is in the synthesis of diverse monosubstituted cyclopentane derivatives. This is typically achieved through nucleophilic substitution reactions where the bromide is displaced by a variety of nucleophiles. These reactions provide a direct route to functionalized cyclopentanes, which are important intermediates for pharmaceuticals and agrochemicals.

For instance, reaction with hydroxide (B78521) ions yields (1-hydroxyethyl)cyclopentane, while reaction with cyanide sources produces (1-cyanoethyl)cyclopentane. Similarly, amines can displace the bromide to form the corresponding substituted amines. In addition to substitution, this compound can undergo elimination reactions in the presence of a strong, non-nucleophilic base to yield 1-ethylidenecyclopentane, providing an entry into unsaturated cyclopentane systems. The choice of reaction conditions and reagents dictates the outcome, allowing chemists to selectively synthesize a desired substituted cyclopentane.

Starting Material Reagent/Conditions Product Reaction Type
This compoundSodium Hydroxide (NaOH), H₂O(1-Hydroxyethyl)cyclopentaneNucleophilic Substitution
This compoundSodium Cyanide (NaCN), DMSO(1-Cyanoethyl)cyclopentaneNucleophilic Substitution
This compoundAmmonia (NH₃)(1-Aminoethyl)cyclopentaneNucleophilic Substitution
This compoundPotassium tert-butoxide (KOtBu)1-EthylidenecyclopentaneElimination (E2)

This table illustrates representative transformations of this compound into various substituted cyclopentane systems.

Applications in Complex Organic Molecule Construction

The structural framework of this compound is a valuable starting point for the assembly of more intricate molecular designs, including spirocyclic and polycyclic systems.

Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. acs.org While direct examples employing this compound are not prevalent in the literature, its chemical nature makes it a suitable candidate for established spirocyclization strategies. One such strategy involves the dearomatizing spiroannulation of aromatic compounds like indoles with dihalides. acs.org A derivative of this compound bearing a second electrophilic site could undergo such a double C-C bond-forming reaction to generate a spirocyclic indoline.

Furthermore, intramolecular reactions are a powerful method for spirocycle synthesis. A substrate prepared from this compound, which contains a tethered nucleophile, could cyclize via intramolecular substitution to form a spiro compound. Analogous radical cyclization approaches have been used to create spiro[4.5]decane skeletons from (2-bromoethyl)benzenes, a strategy that could potentially be adapted. acs.org

General Strategy Reactant Type 1 Reactant Type 2 Potential Spirocyclic Product
Dearomative SpiroannulationIndoleDihalo-derivative of this compoundSpiro[cyclopentane-1,3'-indoline]
Intramolecular AlkylationThis compound with tethered nucleophile-Fused Spirocyclic System
Radical CyclizationAlkyneThis compound with aryl groupSpiro[4.5]decane derivative

This table outlines potential strategies for synthesizing spirocycles using this compound as a key building block.

The construction of polycyclic frameworks is a central challenge in organic synthesis, particularly in the total synthesis of natural products. This compound can serve as a starting point for precursors in powerful cyclization reactions. For example, radical cascade reactions are known to form complex polycyclic structures. rsc.orgscispace.com A radical can be generated from the C-Br bond of this compound, which could then participate in a series of intramolecular additions to appended double or triple bonds, stitching together multiple rings in a single step.

Photoinduced electron transfer (PET) is another advanced strategy that generates radical ion intermediates capable of complex cyclizations. researchgate.net A molecule derived from this compound could be designed to undergo such a PET-initiated cyclization cascade to build a polycyclic core. Additionally, methods involving organometallic reagents, such as the titanocene(III)-mediated cyclization of epoxypolyprenes, are used to construct polycyclic terpenes. rsc.org A suitably functionalized derivative of this compound could potentially be employed in analogous transformations.

Functionalization of Diverse Substrates via this compound Chemistry

One of the most direct synthetic applications of this compound is its use as an alkylating agent. Its electrophilic nature allows for the covalent attachment of the 1-cyclopentylethyl group to a wide array of nucleophilic substrates. cymitquimica.com This process is fundamental for elaborating simpler molecules into more complex targets.

This functionalization can be applied to various classes of compounds. For example, the alkylation of enolates derived from ketones, esters, or malonates is a classic carbon-carbon bond-forming reaction. This would install the cyclopentylethyl group adjacent to a carbonyl, creating a new, more complex ketone or ester. Similarly, nitrogen, oxygen, and sulfur nucleophiles found in amines, alcohols, and thiols, respectively, can be readily alkylated to introduce the sterically defined cyclopentane motif. This versatility makes this compound a useful tool for modifying the structure and properties of lead compounds in drug discovery.

Nucleophilic Substrate Product of Alkylation with this compound Application Area
Diethyl malonate (enolate)Diethyl 2-(1-cyclopentylethyl)malonateC-C Bond Formation
Piperidine1-(1-Cyclopentylethyl)piperidineSynthesis of Bioactive Amines
Sodium thiophenoxide(1-Cyclopentylethyl)(phenyl)sulfaneSynthesis of Organosulfur Compounds
Sodium methoxide1-(1-Methoxyethyl)cyclopentaneSynthesis of Ethers

This table provides examples of how this compound can be used to functionalize various nucleophilic substrates.

Precursors for Organometallic Reagents in Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions represent a paradigm shift in the formation of carbon-carbon and carbon-heteroatom bonds. Alkyl halides like this compound are key precursors for the organometallic reagents required for these transformations. nih.gov By reacting this compound with an active metal such as magnesium or lithium, one can generate the corresponding Grignard (RMgBr) or organolithium (RLi) reagent. libretexts.org

These highly reactive organometallics can then be used directly or transmetalated to other metals, such as zinc (to form organozinc reagents) or boron (to form organoboranes), for use in specific coupling reactions. nih.gov For example, the resulting organozinc reagent could participate in a Negishi coupling with an aryl or vinyl halide, catalyzed by a palladium or nickel complex, to form a new C(sp³)–C(sp²) bond. nih.gov Similarly, Suzuki-Miyaura coupling, which typically couples an organoboron compound with a halide, could be employed. The successful coupling of secondary alkyl halides in these reactions is well-documented, making this compound a viable substrate for creating complex molecules with high precision. organic-chemistry.orgacs.org

Cross-Coupling Reaction Organometallic Reagent from this compound Coupling Partner (Example) Catalyst (Example)
Negishi Coupling(1-Cyclopentylethyl)zinc bromideBromobenzenePd(PPh₃)₄
Suzuki-Miyaura Coupling(1-Cyclopentylethyl)boronic acid or esterIodobenzenePd(OAc)₂ / SPhos
Kumada Coupling(1-Cyclopentylethyl)magnesium bromideVinyl bromideNi(dppe)Cl₂

This table summarizes potential cross-coupling reactions utilizing organometallic reagents derived from this compound.

Q & A

Q. What strategies resolve contradictions in kinetic data for this compound elimination reactions?

  • Answer : Conflicting rate constants may arise from solvent polarity or temperature effects. Researchers should: (i) Replicate experiments under controlled conditions (e.g., using anhydrous solvents). (ii) Apply Arrhenius plots to assess activation energy consistency. (iii) Cross-validate with GC-MS or HPLC to quantify product ratios . For example, β-elimination to form cyclopentene derivatives may compete with substitution; kinetic isotopic effects (KIEs) can distinguish mechanisms .

Q. How do steric and electronic effects of the cyclopentane ring influence this compound reactivity?

  • Answer : The cyclopentane ring’s puckered geometry creates torsional strain, accelerating nucleophilic substitution (SN2) due to partial ring flattening in the transition state. Comparative studies with cyclohexane analogs show faster reaction rates for cyclopentane derivatives . Electronic effects are minimal, but substituents on the ring (e.g., electron-withdrawing groups) can polarize the C-Br bond, enhancing electrophilicity .

Q. What methodologies enable the study of this compound’s bioactivity in in vitro systems?

  • Answer : While direct biological data are limited for this compound, analogs like bromocyclopentane derivatives exhibit antimicrobial activity via covalent binding to thiol groups. Researchers can: (i) Conduct agar diffusion assays against model pathogens (e.g., E. coli). (ii) Use fluorescence tagging (e.g., BODIPY-labeled derivatives) to track cellular uptake. (iii) Perform toxicity profiling using human cell lines (e.g., HepG2) with MTT assays .

Data Analysis & Experimental Design

Q. How to design a reaction optimization study for this compound synthesis?

  • Answer : Employ a factorial design varying:
  • Factors : Temperature (40–100°C), solvent (DCM, THF, hexane), catalyst loading (0–10 mol%).
  • Responses : Yield (HPLC), purity (NMR), reaction time.
    Statistical tools like ANOVA can identify significant factors. For example, THF may enhance solubility but increase side reactions at higher temperatures .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and stability?

  • Answer :
  • ¹H/¹³C NMR : Assign cyclopentane ring protons (δ ~1.5–2.5 ppm) and ethyl-bromine coupling (³J ~6 Hz).
  • MS (EI) : Look for molecular ion [M]⁺ at m/z 178 (C₇H₁₃Br⁺) and fragmentation patterns (e.g., loss of Br, m/z 99).
  • Raman Spectroscopy : Confirm C-Br vibration modes (~550 cm⁻¹) and ring puckering dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.